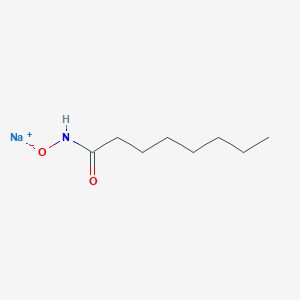

Caprylohydroxamic acid sodium salt

Beschreibung

Overview of the Hydroxamic Acid Functional Group in Chemical Science

The hydroxamic acid functional group, with the general structure R-C(=O)N(OH)R', is a significant moiety in the field of chemical science. ontosight.ai These compounds are essentially amides where a hydroxyl group is attached to the nitrogen atom. ontosight.ai A key characteristic of hydroxamic acids is their ability to exist in two tautomeric forms: the keto form and the iminol form. The keto form generally predominates in acidic conditions, while the iminol form is more prevalent in basic environments. cir-safety.org

One of the most notable properties of the hydroxamic acid functional group is its potent ability to act as a chelating agent, particularly for metal ions. acs.org The deprotonated form of hydroxamic acid, known as a hydroxamate, forms stable bidentate complexes with various metal ions, including iron (III) and zinc (II). acs.orgunimi.it This strong metal-binding capacity is fundamental to their various applications, such as in the development of inhibitors for metalloenzymes, which are enzymes that contain a metal ion in their active site. cir-safety.orgacs.org In nature, certain microorganisms synthesize hydroxamic acids to function as siderophores, which are compounds that scavenge for iron. cir-safety.org The functional group's ability to inhibit a range of enzymes, including ureases and peroxidases, further underscores its importance in biochemical research. cir-safety.org

Significance of Sodium Salts of Hydroxamic Acids in Advanced Research

The conversion of hydroxamic acids into their sodium salts holds considerable significance for their application in advanced research. A primary advantage of forming the sodium salt is the general increase in aqueous solubility compared to the corresponding acid form. ontosight.ai This enhanced solubility is a crucial property for various research and practical applications, particularly in biological systems which are predominantly aqueous.

Hydroxamic acid sodium salts retain the potent chelating properties of the parent acid. ontosight.ai This makes them valuable in contexts requiring metal ion sequestration, such as in the investigation of anti-inflammatory and anticancer properties. ontosight.ai The sodium salt of caprylohydroxamic acid, for instance, is formed by the reaction of caprylohydroxamic acid with a sodium base. While much of the research has focused on the acid form, the sodium salt is recognized for its utility in formulations where pH and solubility are critical parameters. The chemical structure consists of the caprylohydroxamate anion and a sodium cation. ontosight.ai This salt form is noted for its potential use as a chelating agent and has been explored in various industrial applications. ontosight.ainordmann.global

Chemical and Physical Properties of Caprylohydroxamic Acid Sodium Salt

| Property | Value |

| Molecular Formula | C8H16NNaO2 |

| Molecular Weight | 181.21 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 50292-00-7 |

Data sourced from PubChem nih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;N-oxidooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPBBWACDUYBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Caprylohydroxamic Acid and Its Sodium Salt

Classical and Contemporary Synthesis Routes for N-Alkylhydroxamic Acids

Caprylohydroxamic acid is chemically known as N-hydroxyoctanamide, placing it in the class of N-alkylhydroxamic acids. The synthesis of these compounds has a long history, with both classical and modern methods available to chemists.

The most common and direct method for synthesizing hydroxamic acids is the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its salt. unimi.itresearchgate.net The primary starting materials can include carboxylic acids, esters, or acyl chlorides. researchgate.net One prevalent industrial method for producing caprylohydroxamic acid involves the transamidation of caprylate esters, such as methyl caprylate or ethyl caprylate, with hydroxylamine. specialchem.comcir-safety.org This reaction is typically performed under reflux conditions in an alcohol solvent like methanol (B129727) or ethanol. specialchem.com The choice of solvent often corresponds to the ester used; for instance, methanol is used for methyl caprylate. specialchem.com

A detailed process can involve reacting hydroxylamine hydrochloride in an alcoholic solution with an n-octoate and 4-dimethylaminopyridine. puracy.comgoogle.com The reaction is initiated at a controlled temperature and pH, followed by heating to facilitate the reaction. google.com Another approach utilizes hydroxylamine nitrate (B79036) with methyl caprylate in the presence of sodium hydroxide (B78521) and methanol. google.com The use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) can facilitate the coupling of carboxylic acids directly with hydroxylamine. nih.govorganic-chemistry.org

The table below summarizes various synthetic routes for preparing caprylohydroxamic acid.

| Starting Materials | Reagents & Conditions | Product | Reference |

| Methyl or Ethyl Caprylate | Hydroxylamine, Methanol or Ethanol (reflux) | Caprylohydroxamic Acid | specialchem.comcir-safety.org |

| Hydroxylamine Hydrochloride, n-Octoate | Alcoholic solution, 4-Dimethyl Aminopyridine, Solid Base, 20-40°C | Caprylohydroxamic Acid | puracy.comgoogle.com |

| Hydroxylamine Nitrate, Methyl Caprylate | Sodium Hydroxide, Methanol, 30-60°C | Caprylohydroxamic Acid | google.com |

| Carboxylic Acids | Hydroxylamine Hydrochloride, 4-NBsOXY | Hydroxamic Acids | organic-chemistry.org |

| Carboxylic Acids | O-benzylhydroxylamine, DCC | Protected Hydroxamic Acids | nih.gov |

Derivatization Strategies for Caprylohydroxamic Acid

Derivatization involves the structural modification of a parent molecule to alter its properties or to prepare it for further reactions.

The hydroxamic acid moiety offers sites for structural modification. The N-hydroxy group can be a target for reactions. For instance, N-alkoxyimidoyl halides can be synthesized from hydroxamic acids and subsequently transformed into other functional groups like aldehydes or cyanides. nih.gov Another approach involves the stereoselective N-alkenylation of O-alkyl hydroxamic acids using an ethynyl (B1212043) benziodoxolone complex to produce cis-enamides. rsc.org

Chemical derivatization is also a key technique in analytical chemistry to enhance the detection of molecules like carboxylic acids using methods such as liquid chromatography-mass spectrometry (LC-MS). researchgate.netacademicjournals.org Reagents can be used to label the carboxyl group, improving ionization efficiency and chromatographic separation. academicjournals.orgresearchgate.net While these methods are general for carboxylic acids, the principles can be applied to modify the carboxyl-derived portion of hydroxamic acids or their precursors.

Solid-phase synthesis provides a powerful platform for creating libraries of compounds and simplifying purification. Hydroxamic acids can be synthesized on polymer supports, which has applications in catalysis and separation science. rsc.org

One common strategy is to modify an existing polymer. For example, a polystyrene sulfonyl chloride resin can be treated with hydroxylamine to create a polymer-bound N-hydroxybenzenesulfonamide. nih.govthieme-connect.com This functionalized polymer can then react with aldehydes in the presence of a base to yield hydroxamic acids, which are subsequently cleaved from the resin. thieme-connect.com This method adapts the Angeli-Rimini reaction to a solid support, which aids in the removal of byproducts. thieme-connect.com

Another technique involves the polymerization of monomers that already contain a hydroxamic acid or a protected form of it. rsc.orgnih.gov For instance, a novel polystyrene-poly(hydroxamic acid) copolymer has been synthesized by copolymerizing styrene, propylene (B89431) hydroxamic acid, and a cross-linker like divinylbenzene. nih.gov Alternatively, polymers with ester or amide groups can undergo post-polymerization modification by reaction with hydroxylamine to introduce the hydroxamic acid functionality, though this can sometimes lead to incomplete conversion. rsc.org

The table below outlines key strategies for synthesizing polymer-bound hydroxamic acids.

| Method | Polymer Support/Monomer | Reagents & Conditions | Description | Reference |

| Solid-Phase Angeli-Rimini Reaction | Polystyrene Sulfonyl Chloride | 1. Hydroxylamine Hydrochloride, Pyridine; 2. Aldehydes, Sodium Methoxide (B1231860) | The polymer acts as a solid-supported reagent to convert aldehydes to hydroxamic acids. | nih.govthieme-connect.com |

| Copolymerization | Styrene, Propylene Hydroxamic Acid, Divinylbenzene | Benzoyl Peroxide (initiator), 85°C | A copolymer with hydroxamic acid functionality is created directly through polymerization. | nih.gov |

| Post-Polymerization Modification | Polymers with ester or amide groups | Hydroxylamine | Existing polymer chains are chemically modified to introduce the hydroxamic acid group. | rsc.org |

| Solid-Phase Synthesis on PEGA Resin | Esters immobilized on PEGA resin | Hydroxylamine/Sodium Hydroxide in Isopropanol | Nucleophilic displacement of polymer-bound esters to form hydroxamic acids. | nih.gov |

Preparation of Caprylohydroxamic Acid Sodium Salt

The preparation of the sodium salt of caprylohydroxamic acid is a straightforward acid-base reaction. Caprylohydroxamic acid, being weakly acidic (pKa around 9), can be deprotonated by a suitable base to form the corresponding salt. nih.gov

To synthesize this compound, caprylohydroxamic acid is treated with a sodium base, such as sodium hydroxide or sodium methoxide. The reaction is typically carried out in a suitable solvent, such as an alcohol. The hydroxyl group of the hydroxamic acid donates its proton to the base, resulting in the formation of the sodium caprylohydroxamate and water (if sodium hydroxide is used) or methanol (if sodium methoxide is used). The resulting salt can then be isolated, often by precipitation or by evaporation of the solvent. The PubChem database lists the molecular formula for this compound as C8H16NNaO2. nih.gov

In many of the synthetic procedures for the acid itself, a sodium salt is formed as an intermediate. For example, when hydroxylamine nitrate is reacted with methyl caprylate in the presence of sodium hydroxide, the sodium salt of the hydroxamic acid is formed in situ before being neutralized with acid in the work-up step to yield the final caprylohydroxamic acid product. google.com To isolate the salt, one would simply omit the final acidification step.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Powder X-ray Diffraction (PXRD) and single-crystal X-ray diffraction are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. americanpharmaceuticalreview.com These techniques are crucial for understanding polymorphism, which is the ability of a compound to exist in more than one crystal form—a phenomenon that can affect the physical properties of a substance. thermofisher.com

Single-crystal X-ray diffraction studies on a series of linear-chain hydroxamic acids (with C2, C6, C10, and C12 chains) have provided significant insight into the solid-state structure of this class of compounds, which is directly relevant to caprylohydroxamic acid (C8). mdpi.comresearchgate.net

These analyses have revealed several key structural features:

Tautomeric and Isomeric Form: In the solid state, hydroxamic acids predominantly exist in the keto tautomeric form and adopt a Z-configuration. mdpi.comresearchgate.net This conformation is stabilized by the formation of strong intermolecular hydrogen bonds. mdpi.com

Crystal Packing: The crystal structures of long-chain hydroxamic acids are characterized by layered arrangements. The polar hydroxamic acid groups form extensive hydrogen-bonding networks, creating distinct layers. These polar layers are separated by the nonpolar alkyl chains, which are held together by van der Waals forces. mdpi.comresearchgate.net

Space Groups: While the smallest member of the series, N-hydroxyacetamide (C2), crystallizes in the centrosymmetric space group P2₁/c, those with longer chains, such as N-hydroxyhexanamide (C6) and N-hydroxydecanamide (C10), crystallize in the non-centrosymmetric space group P2₁. mdpi.comresearchgate.net This suggests a consistent packing motif for the longer alkyl hydroxamic acids.

Table 3: Crystallographic Data for a Homologous Series of Alkyl Hydroxamic Acids

| Compound | Formula | Chain Length | Space Group | Key Structural Feature |

|---|---|---|---|---|

| N-hydroxyacetamide | C₂H₅NO₂ | C2 | P2₁/c | Centrosymmetric packing |

| N-hydroxyhexanamide | C₆H₁₃NO₂ | C6 | P2₁ | Non-centrosymmetric; layered structure |

| N-hydroxydecanamide | C₁₀H₂₁NO₂ | C10 | P2₁ | Non-centrosymmetric; layered structure |

Data from Sow, A. et al. (2023). mdpi.comresearchgate.net

Elemental Analysis and Thermogravimetric Analysis (TGA) for Purity and Stability

Elemental analysis and thermogravogravimetric analysis are fundamental techniques to confirm the empirical formula, assess the purity, and determine the thermal stability of a compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within the compound. This data is compared against the theoretical values calculated from its molecular formula (C₈H₁₆NNaO₂) to ascertain its purity. While a specific experimental report for caprylohydroxamic acid sodium salt was not found, data for the closely related octanohydroxamic acid (C₈H₁₇NO₂) shows good agreement between found and calculated values, suggesting high purity is achievable for this class of compounds. researchgate.netresearchgate.net

Table 3.3.1: Theoretical and Representative Elemental Analysis Data

| Element | Theoretical % in C₈H₁₆NNaO₂ | Representative Found % for Octanohydroxamic Acid (C₈H₁₇NO₂) researchgate.net |

| Carbon (C) | 52.99% | 60.12% (Calculated: 60.34%) |

| Hydrogen (H) | 8.91% | 10.55% (Calculated: 10.76%) |

| Nitrogen (N) | 7.73% | 8.59% (Calculated: 8.80%) |

Note: The representative data is for the free acid, not the sodium salt, hence the different theoretical and found percentages. The close correlation for the free acid suggests that a pure sample of the sodium salt would yield experimental values very close to its theoretical percentages.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. A TGA curve for this compound would be expected to show distinct stages of mass loss corresponding to dehydration and subsequent decomposition.

Although a specific TGA thermogram for this compound is not available in the surveyed literature, the thermal behavior of similar sodium salts and metal hydroxides provides a general expectation. researchgate.netmdpi.com The analysis would likely reveal the following stages:

Initial Mass Loss (below ~150°C): A minor weight loss may be observed, corresponding to the evaporation of adsorbed or bound water molecules (dehydration).

Main Decomposition Stage (typically >200-250°C): A significant and rapid mass loss would occur as the organic structure of the molecule breaks down. The hazardous decomposition products at high temperatures are expected to be oxides of carbon (CO, CO₂), oxides of nitrogen (NOx), and sodium oxides. rsc.org

Final Residue: The process would conclude with the formation of a stable inorganic residue, likely sodium carbonate or sodium oxide, at high temperatures.

The onset temperature of the main decomposition is a key indicator of the compound's thermal stability. For compounds like this, stability up to approximately 200°C would be typical before significant decomposition begins.

Table 3.3.2: Expected TGA Decomposition Profile

| Temperature Range | Process | Expected Mass Loss | Resulting Products |

| 30°C - 150°C | Dehydration | Minor | Water (H₂O) |

| >200°C - 400°C | Primary Decomposition | Significant | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), various organic fragments |

| >400°C | Final Decomposition/Residue Formation | Gradual to Stable | Sodium oxides (e.g., Na₂O), Sodium carbonate (Na₂CO₃) |

This detailed analysis of the compound's structure and stability is crucial for its application in various formulations, ensuring its integrity under different environmental conditions.

Molecular Mechanisms of Action and Biological Research

Enzyme Inhibition Mechanisms by Caprylohydroxamic Acid

The hydroxamic acid moiety (-CONHOH) present in caprylohydroxamic acid is a key functional group responsible for its potent inhibitory effects on various enzymes, particularly those containing metal ions in their active sites.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. nih.gov The catalytic activity of these enzymes relies on a zinc ion located within their active site, which is coordinated by three histidine residues. nih.govfrontiersin.org

Caprylohydroxamic acid functions as a potent inhibitor of MMPs through the chelation of this essential zinc ion. nih.gov The hydroxamic acid group acts as a strong zinc-binding group (ZBG), displacing a water molecule that is normally coordinated to the zinc ion in the active enzyme. nih.govfrontiersin.org This interaction effectively blocks the enzyme's catalytic activity. nih.govfrontiersin.org The potency of hydroxamic acids as MMP inhibitors is well-documented, often being the most effective among various zinc-binding groups like carboxylates, thiols, and phosphonates. frontiersin.org

The inhibition of MMP-2 and MMP-9, in particular, has been linked to the prevention of cell invasion and angiogenesis, critical processes in cancer metastasis. nih.gov The mechanism is considered direct, with the inhibitor interacting with the enzyme to block its proteolytic function. nih.gov

Table 1: Examples of Metalloproteases Inhibited by Hydroxamic Acid Derivatives

| Enzyme | Family | Role | Inhibition Mechanism |

| Matrix Metalloproteinase-2 (MMP-2) | M10 | Extracellular matrix degradation | Zinc Chelation |

| Matrix Metalloproteinase-9 (MMP-9) | M10 | Extracellular matrix degradation | Zinc Chelation |

| Thermolysin (TLN) | M4 | Bacterial virulence | Zinc Chelation researchgate.net |

| Pseudolysin (PLN) | M4 | Bacterial virulence | Zinc Chelation researchgate.net |

| Aureolysin (ALN) | M4 | Bacterial virulence | Zinc Chelation researchgate.net |

This table provides examples of metalloproteases that are inhibited by hydroxamic acid-containing compounds through zinc chelation. The specific inhibitory activity of caprylohydroxamic acid on each of these may vary.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid. nih.gov This enzymatic activity is a significant virulence factor for some bacteria, such as Helicobacter pylori, contributing to the pathogenesis of gastritis and peptic ulcers. nih.gov

Hydroxamic acid derivatives have demonstrated potent inhibitory effects against urease. nih.gov The mechanism of inhibition is believed to involve the chelation of the nickel ions in the active site of the enzyme. By binding to these nickel ions, caprylohydroxamic acid can block the catalytic function of urease, preventing the breakdown of urea. Studies have shown that hydroxamic acids can be more potent inhibitors of H. pylori urease compared to jack bean urease. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. nih.govnih.gov This deacetylation process leads to a more condensed chromatin structure, which generally results in transcriptional repression. nih.govmdpi.com Like metalloproteases, many HDACs are metal-dependent enzymes, utilizing a zinc ion in their catalytic mechanism. nih.gov

Caprylohydroxamic acid, as a hydroxamic acid derivative, can function as an HDAC inhibitor. nih.govyoutube.com The hydroxamic acid group serves as a zinc-binding moiety, chelating the zinc ion in the active site of the HDAC enzyme. nih.govmdpi.com This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for gene transcription. nih.govmusechem.com The inhibition of HDACs can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making HDAC inhibitors a promising class of anti-cancer agents. nih.govmdpi.commusechem.com

Table 2: Overview of HDAC Inhibition by Hydroxamic Acid-Based Inhibitors

| Target | Class | Function | Consequence of Inhibition |

| Histone Deacetylases (HDACs) | I, II, IV | Removal of acetyl groups from histones and other proteins | Hyperacetylation of histones, altered gene expression, cell cycle arrest, apoptosis |

This table summarizes the general mechanism and consequences of HDAC inhibition by compounds containing a hydroxamic acid functional group.

The inhibitory potential of hydroxamic acids extends to other metalloenzymes as well.

Carbonic Anhydrases: These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govyoutube.comyoutube.com While sulfonamides are the most well-known inhibitors, other zinc-binding groups, including carboxylic acids and potentially hydroxamic acids, are being explored for the development of isoform-specific inhibitors. nih.govnih.gov The inhibition of carbonic anhydrase can have various physiological effects, including diuresis and reduction of intraocular pressure. youtube.comyoutube.comwikipedia.org

Ribonucleotide Reductase: This enzyme is essential for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govmdpi.com It is a known target for cancer therapy. nih.govwikipedia.org Benzohydroxamic acids have been shown to inhibit mammalian ribonucleotide reductase, demonstrating antineoplastic activity. nih.gov The mechanism is thought to involve the chelation of the iron cofactor required for the enzyme's activity.

Antimicrobial Action Mechanisms

Caprylohydroxamic acid exhibits broad-spectrum antimicrobial activity, which is attributed to a combination of its chelating ability and its effect on microbial cell structures. nih.govspecialchem.com

A primary antimicrobial mechanism of caprylohydroxamic acid involves the disruption of microbial cell membranes. dur.ac.uk As a lipophilic molecule, it can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity. nih.gov This disruption can cause leakage of essential intracellular components and ultimately lead to cell death. nih.gov

Furthermore, caprylohydroxamic acid can perturb the internal pH of microbial cells. nih.gov Its higher pKa value compared to other organic acids means that the protonated form is more prevalent at neutral pH. nih.gov This allows it to more effectively penetrate the cell membrane and then release a proton inside the cell, lowering the internal pH and disrupting cellular processes. Some studies suggest that while metal deprivation plays a role, the primary antibacterial activity of caprylohydroxamic acid stems from the disruption of membrane integrity. dur.ac.uk

Metal Ion Sequestration (Siderophore-like Activity)

Caprylohydroxamic acid (CHA) and its sodium salt exhibit significant chelating properties, a characteristic attributed to the hydroxamic acid functional group. nih.govincidecoder.comalfa-chemistry.com This group allows the molecule to form stable complexes with various metal ions, most notably iron (Fe³⁺). nih.govincidecoder.comqzebright.com This ability to bind with metal ions is crucial to its function in various applications. alfa-chemistry.comci.guide

The chelation process involves the formation of multiple coordinate bonds between the hydroxamic acid and a single central metal ion. kakhia.org This action is analogous to that of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron. nih.govnih.gov The hydroxamic acid moiety in CHA resembles the constituent binding units of siderophores like desferrioxamine, which demonstrates an exceptionally strong binding affinity for Fe³⁺. nih.gov By sequestering metal ions, particularly iron, which is a vital nutrient for microbial growth, caprylohydroxamic acid can effectively limit the proliferation of microorganisms. alfa-chemistry.comqzebright.com

Research has shown that the stability constant for the chelation of Fe³⁺ by CHA is high, which enables it to effectively compete for and capture iron from the environment, thereby preventing its uptake by molds and other microbes. qzebright.com While hydroxamic acids can form complexes with a variety of metal ions including Mn(II), Zn(II), Cu(II), and Ni(II), they generally show a stronger preference for trivalent ions like Fe³⁺. rsc.org

Table 1: Metal Ions Chelated by Hydroxamic Acids

| Metal Ion | Chelating Agent Class | Significance |

|---|---|---|

| Iron (Fe³⁺) | Hydroxamic Acids (e.g., Caprylohydroxamic Acid) | High binding affinity, crucial for antimicrobial activity by limiting microbial access to this essential nutrient. nih.govqzebright.com |

| Manganese (Mn²⁺) | Hydroxamic Acids | Known to form complexes with hydroxamates. rsc.org |

| Zinc (Zn²⁺) | Hydroxamic Acids | Known to form complexes with hydroxamates. rsc.org |

| Copper (Cu²⁺) | Hydroxamic Acids | Known to form complexes with hydroxamates. rsc.org |

| Nickel (Ni²⁺) | Hydroxamic Acids | Known to form complexes with hydroxamates. rsc.org |

Protonated Hydroxamic Acid Predominance at Neutral pH

The efficacy of caprylohydroxamic acid as a chelating agent is influenced by the pH of its environment. At neutral pH, the hydroxamic acid group exists predominantly in its protonated, non-ionized state. qzebright.com This is a key characteristic, as many other organic acids are less effective in a neutral pH range. qzebright.com The estimated acid dissociation constant (pKa) for caprylohydroxamic acid is approximately 9.56. cir-safety.org

The pKa value indicates the pH at which the compound is 50% in its ionized (deprotonated) form and 50% in its non-ionized (protonated) form. Since the pKa of caprylohydroxamic acid is well above neutral pH (pH 7), it remains largely in its active, protonated form in typical physiological and formulation environments. qzebright.comrsc.org

Studies on various hydroxamic acids have investigated their protonation behavior in different acidic media. nih.govresearchgate.netkoreascience.kr Theoretical and experimental studies on acetohydroxamic acid, for instance, have identified the carbonyl oxygen as the primary site of protonation in both the gas phase and in solution. nih.gov While caprylohydroxamic acid can be hydrolyzed to caprylic acid and hydroxylamine (B1172632) at very high or low pH, it maintains its structural integrity and functionality under neutral conditions. cir-safety.org This stability across a wide pH range, from acidic to neutral, contributes to its versatility. qzebright.com

Table 2: Physicochemical Properties of Caprylohydroxamic Acid

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 159.23 Da | cir-safety.org |

| pKa (estimated) | 9.56 | cir-safety.org |

| Protonation State at Neutral pH | Predominantly protonated (non-ionized) | qzebright.com |

| Protonation Site | Carbonyl oxygen is a primary site based on studies of related hydroxamic acids. | nih.gov |

Antioxidant and Radical Scavenging Mechanisms

In addition to its chelating properties, caprylohydroxamic acid is recognized for its antioxidant and radical scavenging activities. cir-safety.orgrevivalabs.com Antioxidants function by neutralizing free radicals, which are unstable molecules that can cause cellular damage. ci.guidemdpi.com The mechanism of radical scavenging often involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby stabilizing it. nih.gov

The antioxidant capacity of various compounds, including phenolic acids, has been shown to correlate with the number and position of hydroxyl groups on the aromatic ring. nih.gov While caprylohydroxamic acid is not a phenolic compound, its hydroxamic acid functional group (-CONHOH) is capable of participating in redox reactions. Hydroxamic acids, in general, are known to inhibit certain enzymes like peroxidases, which are involved in oxidative processes. cir-safety.org

Applied Research in Antimicrobial and Preservation Science

Efficacy Against Microbial Strains

Caprylohydroxamic acid has demonstrated notable efficacy as an antimicrobial agent, exhibiting inhibitory effects against a range of microorganisms. Its primary mechanism is believed to involve the disruption of membrane integrity, although metal deprivation, particularly of iron and manganese, may also contribute to its mode of action. dur.ac.uk

Gram-Positive and Gram-Negative Bacteria

Research indicates that caprylohydroxamic acid is effective against both Gram-positive and Gram-negative bacteria. dur.ac.uk Studies have explored its activity against species such as Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis, and Staphylococcus aureus. dur.ac.uk While it shows broad-spectrum activity, some studies suggest that Gram-negative bacteria may exhibit higher resistance to certain organic acids compared to Gram-positive strains. nih.gov The antibacterial effect is attributed to the disruption of membrane integrity and potential interference with essential metal ions. dur.ac.uk

A study investigating the bactericidal activity of caprylic acid, a related compound, found it to be effective against various foodborne bacteria, including Salmonella enterica, Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. nih.gov It is important to note that medium-chain fatty acids (MCFAs) like caprylic acid are generally considered more active against Gram-positive bacteria at lower concentrations, while higher concentrations are often needed to inhibit or lyse Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Spectrum of Caprylohydroxamic Acid and Related Compounds

| Microorganism Type | Specific Strains Studied | Observed Efficacy |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens | Effective dur.ac.uknih.gov |

| Gram-Positive Bacteria | Bacillus subtilis, Staphylococcus aureus, Listeria monocytogenes | Effective dur.ac.uknih.gov |

Fungi and Yeast

Caprylohydroxamic acid is recognized for its fungistatic properties, effectively inhibiting the growth of fungi and yeast. specialchem.comqzebright.comci.guide It has shown particular efficacy against molds. qzebright.compaulaschoice.co.uk Research has demonstrated its ability to inhibit the growth of Aspergillus brasiliensis, a common mold. nih.govacs.org The antifungal mechanism is thought to involve the chelation of iron ions, which are essential for microbial growth. By binding with Fe3+, caprylohydroxamic acid can prevent mold from obtaining this crucial element, thereby limiting its proliferation. qzebright.com

Derivatives of caprylic acid have also been shown to be potent against a variety of fungal pathogens, including Candida and Trichophyton. nih.gov These derivatives can disrupt the fungal membrane, leading to increased membrane fluidity. nih.gov

Table 2: Antifungal Spectrum of Caprylohydroxamic Acid

| Microorganism Type | Specific Strains Studied | Observed Efficacy |

| Fungi (Mold) | Aspergillus brasiliensis | Effective qzebright.comnih.govacs.org |

| Yeast | Candida | Effective nih.gov |

| Fungi | Trichophyton | Effective nih.gov |

Biofilm Formation Inhibition Studies

The ability of a compound to prevent the formation of biofilms is a critical aspect of its antimicrobial efficacy, as biofilms provide a protective environment for microorganisms. Studies have shown that derivatives of a marine alkaloid, bromoageliferin, can inhibit biofilm formation by clinically relevant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), E. coli, S. epidermidis, and P. aeruginosa. medcraveonline.com This inhibition is dependent on environmental conditions and available nutrients. medcraveonline.com

The extracellular polymeric substance (EPS) matrix is a key component of biofilms, providing structure and protection. nih.gov Strategies to combat biofilms often focus on disrupting this matrix. nih.gov For instance, enzymes like DNase can break down extracellular DNA (e-DNA), which is crucial for the initial attachment and stability of biofilms. nih.gov

While direct studies on caprylohydroxamic acid sodium salt and biofilm inhibition are not extensively detailed in the provided results, the general principles of biofilm inhibition through antimicrobial action and disruption of microbial growth are relevant. The efficacy of caprylohydroxamic acid against planktonic bacteria is a prerequisite for preventing the initial stages of biofilm formation.

Industrial Preservation Applications

Cosmetic and Personal Care Product Preservation

Caprylohydroxamic acid is widely utilized as a preservative in the cosmetic and personal care industry. specialchem.comrau-cosmetics.comgoogle.com It effectively prevents the growth of bacteria, yeast, and mold in various formulations, thereby extending the shelf life of products. ci.guiderau-cosmetics.com Its ability to function as a chelating agent, binding metal ions that can cause instability, further enhances its preservative action. specialchem.compaulaschoice.co.uk

This compound is valued for its performance at a neutral pH, a range where many other preservatives are less effective. qzebright.com It is often combined with other ingredients like glycols (e.g., caprylyl glycol, propanediol) to create broad-spectrum, "preservative-free" systems. specialchem.comgoogle.com Caprylohydroxamic acid is found in a wide array of products, including creams, lotions, shampoos, and shower gels. qzebright.com According to 2020 data, it is used in leave-on products at concentrations up to 0.25% and in rinse-off products at up to 0.3%. cir-safety.org

Table 3: Applications of Caprylohydroxamic Acid in Personal Care Products

| Product Category | Function |

| Skincare (Creams, Lotions) | Preservative, Chelating Agent specialchem.comqzebright.com |

| Haircare (Shampoos) | Preservative qzebright.com |

| Bodywash (Shower Gels) | Preservative qzebright.com |

| Makeup | Preservative qzebright.com |

Preservation in Aqueous Formulations (e.g., Paints)

The use of organic acids, including caprylohydroxamic acid, has been explored for the in-can preservation of aqueous formulations like paints. These acids are often compatible with the low pH of paint formulations. researchgate.net Their effectiveness can be enhanced when used in combination with other substances like polyols (e.g., glycerin, propylene (B89431) glycol). researchgate.net This combination strategy creates multiple hurdles for microbial growth, offering broad-spectrum antimicrobial control. researchgate.net The primary challenge in using certain preservatives in water-based paints is ensuring compatibility with the anionic stabilization systems commonly employed in these formulations. researchgate.net

"Hurdle Technology" Approaches in Preservation Systems

Hurdle technology, a concept originally developed for food preservation, is now being successfully applied to cosmetics. cosmeticsandtoiletries.comcosmeticsdesign-asia.com This approach involves combining multiple, milder preservation techniques or ingredients ("hurdles") to create an environment that is inhospitable to microbial growth. cosmeticsandtoiletries.cominolex.com Instead of relying on a single, powerful preservative, this method uses a combination of factors that microorganisms cannot overcome. cosmeticsandtoiletries.com These hurdles can include adjusting the pH, reducing water activity, and incorporating multifunctional ingredients that have antimicrobial properties. cosmeticsandtoiletries.com

Caprylohydroxamic acid (CHA) and its salts are key components in modern hurdle technology systems. inolex.comcosmeticsandtoiletries.com CHA, a biostatic organic acid, presents several hurdles to microbial proliferation. inolex.com Its primary mechanism is as a potent chelating agent, particularly for iron (III) ions. cosmeticsdesign-asia.cominolex.com Iron is a crucial element for the growth of many microorganisms, especially molds and yeasts. cosmeticsdesign-asia.com By binding to and sequestering these metal ions, caprylohydroxamic acid effectively starves the microbes, inhibiting their growth. cosmeticsdesign-asia.cominolex.com

A significant advantage of caprylohydroxamic acid in these systems is its efficacy across a broad pH range (4-8). cosmeticsandtoiletries.comci.guide Unlike many other organic acids, which are only active in their undissociated state at a low pH, CHA remains largely undissociated and therefore active even at neutral pH levels. cosmeticsdesign-asia.com This makes it a versatile preservative for a wide variety of cosmetic formulations. cosmeticsdesign-asia.com For ease of use in manufacturing, the potassium salt of caprylohydroxamic acid is sometimes used, which then converts to the active acid form when the formulation's pH is adjusted. inolex.com

Synergistic Antimicrobial Strategies

The true strength of caprylohydroxamic acid and its sodium salt in preservation often lies in their synergistic use with other antimicrobial compounds. This approach allows for broad-spectrum protection at lower concentrations of individual ingredients, enhancing safety and mildness.

A prominent synergistic partnership is the combination of caprylohydroxamic acid with medium-chain terminal diols (MCTDs), such as caprylyl glycol. cosmeticsandtoiletries.comcosmeticsbusiness.com While CHA is highly effective against fungi through chelation, MCTDs are known for their ability to disrupt the cell membranes of bacteria. cosmeticsdesign-asia.cominolex.com This dual-action approach—starving the microbes and compromising their physical defenses—creates a robust and broad-spectrum preservation system effective against bacteria, yeast, and mold. cosmeticsdesign-asia.comcosmeticsandtoiletries.com This combination is a cornerstone of many "preservative-free" preservation systems. specialchem.com

Research has demonstrated the potent efficacy of such combinations. In a study evaluating preservative efficacy in a surfactant formulation at a neutral pH, a combination of 1.0 wt% caprylhydroxamic acid and 1.0 wt% caprylyl glycol was tested against Pseudomonas aeruginosa and Aspergillus brasiliensis. The results showed a significant reduction in microbial populations, highlighting the successful synergy of these components. nih.gov

Interactive Data Table: Synergistic Efficacy of Caprylohydroxamic Acid and Caprylyl Glycol

| Preservative System (1.0 wt% each) | Test Organism | Log Reduction at Day 3 | Log Reduction at Day 14 |

| Caprylohydroxamic Acid & Caprylyl Glycol | P. aeruginosa | >4 | >4 |

| Caprylohydroxamic Acid & Caprylyl Glycol | A. brasiliensis | >4 | >4 |

Data sourced from a 2024 study in ACS Omega. nih.gov

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Activity

The eight-carbon alkyl chain (capryl group) is a defining feature of caprylohydroxamic acid and plays a crucial role in modulating its biological activity. The lipophilicity and steric bulk imparted by this chain govern the molecule's ability to interact with biological targets, such as enzymes and cell membranes.

Research into the broader family of hydroxamic acids reveals that alkyl chain length is a critical determinant of inhibitory potency, though the optimal length varies depending on the target enzyme. For instance, in the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory pathways, increasing the alkyl chain length on the hydroxamic acid moiety has been shown to enhance activity. nih.gov Conversely, for the inhibition of some matrix metalloproteinases (MMPs), shorter-chain molecules that mimic peptide structures are reported to be more active.

In the context of caprylohydroxamic acid's function as an antimicrobial agent, the C8 chain contributes to its efficacy. Studies have shown that its antimicrobial activity against certain fungi and bacteria is significant. nih.gov The chain length strikes a balance, allowing for sufficient membrane interaction without becoming excessively lipophilic, which could hinder its availability in aqueous formulations.

Table 1: Influence of Hydroxamic Acid Alkyl Chain Length on Biological Activity

| Target/Activity | Influence of Alkyl Chain Length | Example Compounds/Class | Citation |

|---|---|---|---|

| 5-Lipoxygenase Inhibition | Activity enhanced with increasing alkyl chain length. | Oxazolidinone hydroxamic acid derivatives | nih.gov |

| Matrix Metalloproteinase (MMP) Inhibition | Shorter chains with peptide-mimetic structures are often more active. | General hydroxamates | |

| Antimicrobial Efficacy | The C8 chain provides a balance of lipophilicity and activity. | Caprylohydroxamic Acid | nih.gov |

Tautomeric Forms and Their Impact on Reactivity

Hydroxamic acids, including caprylohydroxamic acid, can exist in two tautomeric forms: the keto form (an N-hydroxyamide) and the enol or hydroximine form. This equilibrium is sensitive to environmental conditions such as pH and solvent. In acidic solutions, the keto form is generally predominant, whereas the enol form may become more prevalent under alkaline conditions.

These tautomeric forms are not static and can exist as two geometric isomers, Z or E. It has been reported that the Z-form of hydroxamic acids is often predominant. The reactivity of caprylohydroxamic acid is directly impacted by this tautomerism because it affects the molecule's conformation and its ability to act as a chelating agent. The hydroxamic acid functional group is a bidentate ligand, meaning it can bind to a metal ion in two places, a property responsible for its potent enzyme-inhibiting activities. The specific tautomeric form and isomer present will influence the orientation of the oxygen atoms and their availability to coordinate with metal ions, such as the zinc or iron ions found in the active sites of many enzymes.

Hammett Constants and Substituent Effects on Inhibitory Activity

The electronic properties of substituents on a molecule can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. While caprylohydroxamic acid is an aliphatic compound, the principles of electronic effects are still fundamental to its reactivity. The Hammett equation (log(k/k₀) = σρ) provides a framework for understanding how changes in electronic structure affect reaction rates and equilibria. wikipedia.orgyoutube.com

In this relationship:

σ (Sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. youtube.com

ρ (Rho) is the reaction constant, which measures the susceptibility of a reaction to the electronic effects of substituents. wikipedia.org

For hydroxamic acids, the electronic nature of the groups attached to the core structure influences the acidity of the N-OH proton and the nucleophilicity of the carbonyl oxygen, both of which are critical for metal chelation and enzyme inhibition. The capryl group (an alkyl chain) is generally considered to be weakly electron-donating. Studies on other hydroxamic acids have shown that introducing electron-withdrawing groups, such as fluorine atoms, can significantly alter inhibitory activity. nih.gov The presence of such groups can impact the pKa of the hydroxamic acid, thereby affecting its ionization state and binding affinity to a metalloenzyme's active site under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to ascertain a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models allow for the prediction of a compound's activity based on calculated molecular descriptors.

For caprylohydroxamic acid, in silico SAR modeling has been performed using tools such as Toxtree and the OECD Toolbox to predict properties like skin sensitization. cir-safety.org While detailed QSAR models specifically for the inhibitory activity of caprylohydroxamic acid are not extensively published, studies on related hydroxamic acid inhibitors have identified key descriptors that govern their efficacy.

QSAR studies on various series of hydroxamic acid-based enzyme inhibitors have revealed the importance of several types of descriptors: jprdi.vnnih.gov

Topological descriptors: These relate to the connectivity and branching of the molecule.

Electronic descriptors: Properties such as charge distribution and polarizability are crucial, as they relate directly to the molecule's ability to engage in interactions like hydrogen bonding and metal chelation. For example, the Global Topological Charge Index (GTCI) has been shown to be significant in some models. nih.gov

Steric descriptors: Parameters like molar refractivity (MR) describe the size and polarizability of the molecule, which are important for fitting into an enzyme's active site. nih.gov

These models help rationalize the observed activities and guide the design of new, more potent inhibitors by identifying the physicochemical properties that are most influential. jprdi.vn

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for determining the ground-state properties of a molecule. youtube.com This approach is widely applied in chemistry and materials science to predict a variety of properties, including optimized molecular geometry, electronic properties, and thermodynamic stability. researchgate.netresearchgate.net

For hydroxamic acids, DFT calculations are crucial for understanding their conformational preferences. Hydroxamic acids can exist as (Z) and (E) geometric isomers, with the (Z) conformation often being more stable due to the formation of an intramolecular hydrogen bond. tru.canih.gov Theoretical studies on acetohydroxamic acid (AHA), a smaller analogue of caprylohydroxamic acid, have been performed to determine the relative stability of its various conformers. These studies, employing methods like MP2/AUG-cc-pVDZ, provide a basis for understanding the likely conformational landscape of caprylohydroxamic acid. tru.caacs.org The (Z)-amide form of AHA is generally found to be the most stable neutral species in the gas phase. acs.orgnih.gov

The geometrical optimization of caprylohydroxamic acid using DFT would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For instance, studies on related molecules like acetohydroxamic acid have determined the optimized geometries for different isomers. researchgate.net The long alkyl chain in caprylohydroxamic acid would introduce additional conformational flexibility, which can also be explored using DFT calculations to identify low-energy conformers.

Table 1: Calculated Relative Energies of Acetohydroxamic Acid (AHA) Conformers

| Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |

| (Z)-amide | MP2/AUG-cc-pVDZ | 0.0 | acs.org |

| (E)-amide | MP2/AUG-cc-pVDZ | 1.6 | acs.org |

| (Z)-imide II | MP2/AUG-cc-pVDZ | 1.1 | acs.org |

| (E)-imide III | MP2/AUG-cc-pVDZ | 5.4 | acs.org |

| Note: This data is for acetohydroxamic acid and serves as an illustrative example for the types of properties that can be calculated for caprylohydroxamic acid. |

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMOs) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. libretexts.org The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wuxiapptec.comresearchgate.net Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-deficient regions, prone to nucleophilic attack). wuxiapptec.com

For caprylohydroxamic acid, the MESP map would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of high electron density (negative potential). researchgate.net These sites are the most likely to interact with cations, such as the sodium ion in the salt form, or to act as hydrogen bond acceptors. nih.govyoutube.com Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom would be characterized by positive electrostatic potential, making them potential hydrogen bond donor sites. researchgate.net Understanding the MESP is crucial for predicting how the molecule will interact with other molecules, including biological targets like enzymes. nih.govnih.gov

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov

For caprylohydroxamic acid, the HOMO is expected to be localized primarily on the hydroxamate functional group, specifically on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group. The HOMO-LUMO energy gap can be calculated using DFT methods and provides insight into the molecule's reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculation Method | Reference |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-31G | irjweb.com |

| Thienopyrimidine Derivative | -0.26751 | -0.18094 | 0.08657 | DFT | nih.gov |

| Note: This table presents example data for other organic molecules to illustrate the typical values obtained from FMO analysis. Specific calculations for caprylohydroxamic acid sodium salt would be required for precise values. |

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. youtube.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. Hydroxamic acids are known inhibitors of various enzymes, particularly metalloenzymes like urease, due to their ability to chelate metal ions in the active site. libretexts.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-enzyme complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the enzyme, as well as the presence of solvent molecules. These simulations can reveal how the ligand binding affects the conformational dynamics of the enzyme and can be used to calculate binding free energies, providing a more accurate assessment of binding affinity than docking scores alone.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of biological systems. youtube.comyoutube.com These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial for the binding of ligands to their receptors. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in three-dimensional space.

For caprylohydroxamic acid, the hydroxamate functional group is capable of forming multiple hydrogen bonds. researchgate.net The oxygen atoms of the carbonyl and hydroxyl groups can act as hydrogen bond acceptors, while the hydrogen atoms of the N-H and O-H groups can act as hydrogen bond donors. youtube.com These hydrogen bonding capabilities are fundamental to its interaction with biological targets. For example, in the active site of an enzyme, caprylohydroxamic acid could form a network of hydrogen bonds with amino acid residues, in addition to its coordination with metal ions. The long alkyl chain would primarily engage in van der Waals interactions with hydrophobic residues. NCI analysis can map these interaction networks, providing a detailed picture of the binding mode.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, SAR models can identify the structural features that are critical for activity, guiding the design of more potent and selective molecules.

For caprylhydroxamic acid, in silico SAR modeling has been used in safety assessments to predict properties such as skin sensitization potential. acs.org These models utilize various molecular descriptors and algorithms to make predictions. For instance, a study might analyze a series of hydroxamic acids with varying alkyl chain lengths to determine how chain length affects a particular biological activity, such as enzyme inhibition. It has been noted that for some metalloproteinase enzymes, shorter-chain hydroxamic acids with peptide-mimetic structures are more active inhibitors. nih.gov This suggests that while the hydroxamate group is the primary pharmacophore, the nature of the substituent chain is crucial for optimizing interactions with the target enzyme.

Environmental Fate and Degradation Mechanisms of Caprylohydroxamic Acid

The environmental fate of caprylohydroxamic acid is determined by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and interactions with environmental matrices. Its degradation is influenced by various factors such as microbial activity, pH, temperature, and its strong affinity for metal ions.

Advanced Materials Science Applications

Integration into Polymeric Systems for Functional Materials

The functional core of caprylohydroxamic acid is its hydroxamate group. In the realm of polymer science, this group can be incorporated into larger polymer structures to create functional materials. While caprylohydroxamic acid itself is not typically used as a monomer for polymerization, the resulting functional polymers, known as poly(hydroxamic acid)s, possess the same chelating functionalities. These polymers are often synthesized by modifying existing polymer backbones, such as poly(methyl acrylate) or polyacrylamide, with hydroxylamine (B1172632) to generate the hydroxamic acid groups. researchgate.netgoogle.com The resulting materials act as powerful macromolecular chelators.

Poly(hydroxamic acid)s are highly effective as chelating ion-exchange resins due to their strong and often selective binding of metal ions. tus.ie These resins are particularly noted for their ability to form stable five-membered chelate rings with metal cations. This property makes them highly efficient for extracting valuable or hazardous metals from aqueous solutions.

The performance of these resins is demonstrated by their high adsorption capacities for various metal ions. Research has shown that poly(hydroxamic acid) resins can be synthesized from various polymeric precursors and exhibit significant uptake of both heavy metals and rare earth elements. researchgate.netresearchgate.netmdpi.com For instance, a novel polystyrene-poly(hydroxamic acid) copolymer demonstrated significant adsorption capacities for lanthanum, cerium, and yttrium. mdpi.com The functional hydroxamic acid groups within the resin structure are responsible for this high affinity. These resins have shown particular promise in the extraction of uranium from solutions, a critical step in the nuclear fuel cycle and in environmental remediation. pnnl.govnih.govpurolite.comresearchgate.net The efficiency of these resins is often pH-dependent, allowing for controlled adsorption and subsequent elution of the targeted metal ions.

Table 1: Adsorption Capacities of a Polystyrene-Poly(hydroxamic acid) Copolymer for Select Rare Earth Ions This table is interactive. Users can sort the data by clicking on the column headers.

| Metal Ion | Adsorption Capacity (mmol·g⁻¹) |

|---|---|

| Lanthanum (La³⁺) | 1.27 |

| Cerium (Ce³⁺) | 1.53 |

| Yttrium (Y³⁺) | 1.83 |

Data sourced from studies on novel polystyrene-poly(hydroxamic acid) copolymers. mdpi.com

The strong chelating nature of the hydroxamic acid functional group makes caprylohydroxamic acid and its sodium salt effective agents for the surface modification of metal oxides and nanoparticles. researchgate.netspecialchem.com Materials such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used in applications ranging from photocatalysis to sunscreens, and controlling their surface properties is crucial for performance and stability. nih.govmdpi.commdpi.com

When caprylohydroxamic acid is applied to these nanoparticles, the hydroxamate group can form strong coordination bonds with the metal atoms (e.g., Ti⁴⁺, Zn²⁺) on the particle surface. researchgate.net This process effectively creates an organic coating on the inorganic nanoparticle. This surface modification serves several key purposes:

Improved Dispersion and Stability: The organic alkyl chain of caprylohydroxamic acid can prevent the nanoparticles from agglomerating, which is a common issue in suspensions. This leads to more stable and uniform dispersions in various media, which is critical for applications like coatings and cosmetics. mdpi.comresearchgate.netarxiv.org

Altered Surface Properties: The coating can change the surface from hydrophilic to hydrophobic, depending on the solvent system, which is essential for incorporating nanoparticles into polymer matrices or non-polar solvents. mdpi.com

Reduced Photocatalytic Activity: For applications like sunscreens, the high photocatalytic activity of TiO₂ or ZnO can generate reactive oxygen species that may be harmful. A surface coating can passivate the surface, significantly reducing this activity while maintaining UV-screening properties. nih.gov

The modification process involves the chemisorption of the chelating agent onto the nanoparticle surface, creating a functionalized material with enhanced properties tailored for specific applications. google.comnih.gov

Table 2: Effects of Organic Surface Coatings on Metal Oxide Nanoparticle Properties This table summarizes general findings from research on nanoparticle surface modification. It is interactive.

| Property | Uncoated Nanoparticles | Coated Nanoparticles | Rationale |

|---|---|---|---|

| Dispersion Stability | Prone to agglomeration | Significantly improved | Organic chains provide steric hindrance, preventing particle-particle contact. researchgate.netarxiv.org |

| Surface Character | Generally hydrophilic | Can be rendered hydrophobic | The external alkyl groups of the coating agent alter surface energy. mdpi.com |

| Photocatalytic Activity | High | Reduced/Passivated | The coating layer blocks active sites on the nanoparticle surface. nih.gov |

Potential as Reagents in Chemical Separations (e.g., Rare Earth Metals, Actinides)

The selective chelating ability of caprylohydroxamic acid makes it a valuable reagent in the complex field of chemical separations, particularly for f-block elements like rare earth elements (REEs) and actinides. tus.ienih.govoecd-nea.org These elements are critical for nuclear energy, medical isotopes, and advanced electronics, but their chemical similarity makes them notoriously difficult to separate from one another. cornell.eduunlv.eduresearchgate.netusask.camdpi.com

Hydroxamic acids, including alkyl hydroxamates like caprylohydroxamic acid, are employed as collectors in froth flotation or as extractants in solvent extraction processes. researchgate.netgoogle.com In these systems, the hydroxamic acid selectively binds to the desired metal ions in an aqueous solution (often acidic) and facilitates their transfer into an organic phase or onto the surface of a bubble in flotation. iaea.org

The effectiveness of these separations relies on the subtle differences in the stability of the metal-hydroxamate complexes formed by different elements. nih.govnih.gov For instance, the separation of trivalent actinides (like Americium, Am³⁺) from trivalent lanthanides (like Europium, Eu³⁺) is a significant challenge in nuclear waste reprocessing. google.comutwente.nlchalmers.senih.gov Extractants that show a preference for actinides over lanthanides are highly sought after. While specific separation factors for caprylohydroxamic acid are not widely published, the class of alkyl hydroxamic acids has demonstrated efficacy in these challenging separations. The separation factor (SF), defined as the ratio of the distribution coefficients of two different metals, is a key metric of performance. Even small differences in binding affinity can be amplified over multiple extraction stages to achieve high-purity separations. google.comosti.gov

Table 3: General Separation Principles Using Hydroxamic Acid Extractants This table provides a conceptual overview of the solvent extraction process. It is interactive.

| Process Step | Description | Key Parameter |

|---|---|---|

| Extraction | Metal ions in an acidic aqueous phase are complexed by the hydroxamic acid in an organic solvent and transfer to the organic phase. | Distribution Coefficient (D) |

| Separation | Subtle differences in the stability of the metal-hydroxamate complexes allow for the preferential extraction of one metal over another. | Separation Factor (SF = D₁/D₂) |

| Stripping | The metal ions are removed from the organic phase, often by using a highly acidic aqueous solution to break the complex. | pH, Acid Concentration |

Future Research Directions and Emerging Applications

Exploration of Novel Caprylohydroxamic Acid Derivatives

The synthesis of new derivatives of caprylohydroxamic acid is a burgeoning area of research, aimed at enhancing its inherent properties or introducing new functionalities. Scientists are modifying the core structure to create compounds with improved efficacy and specificity for various applications. These modifications often involve the introduction of different functional groups or the hybridization with other pharmacologically active moieties.

Recent studies have focused on creating hydroxamic acid derivatives with potent biological activities. For instance, novel hydroxamic acid-tethered organoselenium hybrids have been synthesized and evaluated for their antimicrobial and anticancer properties. mdpi.com Some of these derivatives have shown promising activity against various cancer cell lines and microbial strains. mdpi.comnih.gov The exploration of hydroxamic acid-indole/isatin hybrids is another promising avenue, with some compounds exhibiting significant inhibitory effects against breast cancer cells. nih.gov The design and synthesis of these novel molecules are often guided by structure-activity relationship (SAR) studies, which help in understanding how chemical structure influences biological activity. nih.gov

Below is a table summarizing some novel hydroxamic acid derivatives and their observed biological activities:

| Derivative Type | Example Compound(s) | Observed Biological Activity | Reference(s) |

| Organoselenium Hybrids | OSe hybrid 8 | Promising anticancer activity against HepG2 and MCF-7 cells; good antimicrobial activity against C. albicans and S. aureus. | mdpi.com |

| Benzodiazepines | Compounds 5, 13a, 13b | Growth-inhibitory activity in MCF-7 (breast cancer) and PC-3 (prostate cancer) tumor cell assays. | nih.gov |

| Amino Benzohydroxamic Acids | 3-amino-5-methyl benzohydroxamic acid | Effective against A549 (lung) and HeLa (cervical) cancer cells. | nih.gov |

| Pyrimidine-based Hybrids | N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | Potent inhibitor of HDAC4 and HDAC8 isoforms. | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Techniques

The precise characterization of caprylohydroxamic acid sodium salt and its derivatives is crucial for understanding their chemical behavior and mechanism of action. Advanced spectroscopic techniques are indispensable tools for elucidating their molecular structures, isomeric forms, and interactions with other molecules.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been instrumental in studying the isomeric structures of alkyl hydroxamic acids and their salts, including the sodium salt. mdpi.com These techniques provide clear evidence regarding the keto-enol tautomerism and the cis-trans conformation of the hydroxamic acid group. For sodium hydroxamate in the solid state, FT-IR and Raman spectra indicate the predominance of the keto conformation. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is another powerful tool for the structural analysis of hydroxamic acid derivatives in solution. colab.ws NMR studies have been used to confirm the hydroxamic acid structure (as opposed to the hydroximic acid tautomer) and to investigate the conformation and proton exchange dynamics of these molecules. colab.ws

The following table presents typical spectroscopic data for sodium octyl hydroxamate, a close analog of this compound:

| Spectroscopic Technique | Key Observations for Sodium Octyl Hydroxamate | Reference(s) |

| FT-IR Spectroscopy | Strong, sharp NH stretch band around 3259 cm⁻¹; strong carbonyl band in the 1600–1634 cm⁻¹ region. | mdpi.com |

| Raman Spectroscopy | Strong, sharp NH stretch band around 3261 cm⁻¹; little to no intensity in the carbonyl region (1690–1620 cm⁻¹), supporting the keto-isomer structure. | mdpi.com |

| 1H NMR Spectroscopy | Signals corresponding to the protons of the alkyl chain and the NH-OH group. The chemical shifts are sensitive to the molecular environment and conformation. | colab.ws |

| 13C NMR Spectroscopy | Resonances for the carbonyl carbon and the carbons of the alkyl chain. The carbonyl carbon signal is typically found in the downfield region. | colab.ws |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is accelerating the discovery and development of new applications for caprylohydroxamic acid and its derivatives. Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the molecular properties and interaction mechanisms that are often difficult to probe experimentally. nih.govresearchgate.netresearchgate.net

These computational models are used to predict various properties, including molecular geometry, electronic structure, and reactivity. researchgate.net For instance, DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions, such as in corrosion inhibition. researchgate.net

Molecular dynamics simulations are employed to study the dynamic behavior of caprylohydroxamic acid and its derivatives in different environments, such as their interaction with metal surfaces in corrosion processes or with the active sites of enzymes. researchgate.netresearchgate.net These simulations can reveal the preferred adsorption orientations and binding energies, providing a molecular-level understanding of the inhibition mechanisms. The integration of these theoretical predictions with experimental results from techniques like electrochemical measurements and surface analysis leads to a more comprehensive understanding and facilitates the rational design of improved hydroxamic acid-based compounds. nih.gov

Here is a table summarizing the application of computational models in studying hydroxamic acid derivatives:

| Computational Model | Application | Key Findings/Parameters | Reference(s) |

| Density Functional Theory (DFT) | Corrosion inhibition studies of pyrazolylnucleosides on Cu(111) surface. | Calculation of HOMO, LUMO, energy gap (ΔE), and other quantum chemical parameters to predict inhibition efficiency. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Investigation of the interaction between hydroxamic acid inhibitors and metallo-β-lactamase. | Revealed coordination of the hydroxamate group with zinc ions in the active site and provided free energy values for binding. | beilstein-journals.org |

| Molecular Docking | Study of hydroxamate-containing molecules as tyrosinase inhibitors. | Generated 3D models of inhibitor-enzyme complexes and identified key intermolecular contacts. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of uracil-based hydroxamic acids as histone deacetylase inhibitors. | Developed predictive models with high correlation coefficients to relate chemical structure to biological activity. | |

| Monte Carlo Simulations | Prediction of corrosion inhibition efficiency of pyrazolylnucleosides on Cu(111) surface. | Investigated the surface interactions between inhibitor molecules and the metal surface. | researchgate.net |

Expanding Applications in Biomedical and Industrial Sectors

The unique properties of this compound are driving its exploration in a variety of biomedical and industrial fields beyond its established use in cosmetics.

In the biomedical sector , research is focused on leveraging the metal-chelating ability of the hydroxamic acid moiety to develop new therapeutic agents. nih.gov Hydroxamic acid derivatives are being extensively studied as inhibitors of metalloenzymes, which play crucial roles in various diseases. nih.govnih.gov A significant area of investigation is their potential as histone deacetylase (HDAC) inhibitors for cancer therapy. researchgate.netresearchgate.net Several hydroxamic acid-based drugs have already been approved for treating certain types of cancer. nih.gov Furthermore, their antimicrobial and antifungal properties are being explored for the development of new treatments for infectious diseases. mdpi.comumn.edu The formation of pharmaceutical salts, such as the sodium salt of caprylohydroxamic acid, is a common strategy to improve the physicochemical properties of drug candidates, including their solubility and stability. nih.govnih.govscienceopen.com

In the industrial sector , caprylohydroxamic acid and its salts are finding new applications due to their effectiveness as chelating agents and surface-active molecules. One of the most promising emerging applications is in mineral flotation , where they are used as selective collectors for the separation of valuable minerals from ores. specialchem.comindustrialchemicals.gov.au For instance, caprylohydroxamic acid has been shown to be an effective and environmentally friendly surfactant for the flotation separation of fluorite and barite. specialchem.com Another significant industrial application is as a corrosion inhibitor for metals, particularly for steel in acidic environments. nih.govlgbchem.com The hydroxamic acid group can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. lgbchem.com Additionally, its antimicrobial properties make it a candidate for use in industrial water treatment to control microbial growth and biofilm formation.

Q & A

Q. What are the key physicochemical properties of caprylohydroxamic acid sodium salt (CHA-Na) critical for experimental design?

Answer: CHA-Na (C₈H₁₆NNaO₂) has a molecular weight of 181.2 g/mol and a melting point of ~78°C. Its solubility in water is influenced by pH and temperature, with optimal dissolution in neutral to slightly alkaline conditions. Stability studies indicate it remains intact under standard storage (25°C, dry environment) but degrades in strongly acidic or oxidizing conditions. Researchers should note its logP value (~1.6), suggesting moderate hydrophobicity, which affects partitioning in lipid-rich systems .

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₈H₁₆NNaO₂ | Determines stoichiometry in reactions. |

| Solubility | pH-dependent (highest at pH 7–9) | Affects formulation in aqueous buffers or emulsions. |

| Stability | Degrades in acidic conditions | Guides storage protocols and compatibility with other reagents. |

| LogP | ~1.6 | Predicts membrane permeability in biological assays. |

Q. What methodologies are recommended to assess CHA-Na’s antimicrobial efficacy in pharmaceutical formulations?

Answer: Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution against target pathogens (e.g., C. albicans, S. aureus) .

- Time-Kill Studies : Quantify bactericidal/fungicidal activity over 24–48 hours under controlled pH and temperature.

- Biofilm Inhibition : Use crystal violet staining or confocal microscopy to evaluate prevention of microbial adhesion .

For topical formulations, combine these with Franz diffusion cell experiments to assess skin permeation and retention.

Q. How does CHA-Na’s mechanism of action differ in antifungal vs. antibacterial applications?

Answer: CHA-Na inhibits microbial metalloenzymes (e.g., urease, histone deacetylases) via hydroxamate group coordination to metal ions. In fungi, it disrupts ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), while in bacteria, it interferes with iron acquisition systems (e.g., siderophore synthesis) . Validate mechanism using:

- Enzyme inhibition assays (e.g., spectrophotometric monitoring of urease activity).

- Gene knockout models to study resistance pathways.

Advanced Research Questions

Q. How can contradictory data on CHA-Na’s adsorption behavior in mineral processing be resolved?

Answer: Conflicting reports on CHA-Na’s adsorption on cassiterite or dolomite surfaces (e.g., suppression by NBS in flotation processes ) require multi-technique validation:

- Atomic Force Microscopy (AFM) : Directly visualize adsorption density and interaction forces.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface chemical composition post-adsorption.

- Molecular Dynamics Simulations : Model CHA-Na’s binding affinity under varying pH and ionic strengths.

Q. What advanced toxicological models are appropriate for evaluating CHA-Na’s safety in cosmetic formulations?

Answer: Beyond standard Ames tests (negative for mutagenicity ) and epidermal irritation assays (EPISKIN™ models ), consider: